molecular formula C8H7NO3 B055709 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 117613-30-6

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B055709
CAS No.: 117613-30-6
M. Wt: 165.15 g/mol
InChI Key: ITEWRYWRNQCNHT-UHFFFAOYSA-N
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Description

4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a high-value, synthetically challenging fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, planar furo[3,2-b]pyrrole scaffold, a privileged structure that can impart favorable pharmacokinetic properties and enhance target binding affinity. The carboxylic acid functional group provides a versatile synthetic handle for further derivatization, enabling researchers to readily construct amide, ester, or other conjugate libraries via standard coupling reactions. Its primary research value lies in its application as a core intermediate for the synthesis of novel small molecule inhibitors and probes, particularly for kinase targets, GPCRs, and other disease-relevant proteins. The electron-rich fused system makes it a promising scaffold for exploring structure-activity relationships (SAR) in lead optimization campaigns. Furthermore, its unique architecture is being investigated in the development of advanced materials, including organic semiconductors and fluorescent tags. This product is offered to support innovative research and accelerate the development of next-generation therapeutic candidates and functional materials.

Properties

IUPAC Name

4-methylfuro[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWRYWRNQCNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428213
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30428213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117613-30-6
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through various chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylfuran with an appropriate nitrile in the presence of a strong acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan and pyrrole derivatives .

Scientific Research Applications

4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the furan and pyrrole rings can participate in π-π interactions and other non-covalent interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to three primary analogues:

4H-Furo[3,2-b]pyrrole-5-carboxylic acid (non-methylated parent compound, CAS: 67268-37-5).

4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (thiophene analogue, CAS: 39793-31-2).

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (methylated thiophene analogue, CAS: 841222-62-6).

Table 1: Structural and Physicochemical Properties

Compound Core Heterocycle Substituent Molecular Formula Molecular Weight LogP* Solubility (Water)
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Furan 4-Methyl C₈H₇NO₃ 165.15 1.2 Low
4H-Furo[3,2-b]pyrrole-5-carboxylic acid Furan None C₇H₅NO₃ 151.12 0.8 Moderate
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Thiophene None C₇H₅NO₂S 167.18 1.5 Low
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Thiophene 4-Methyl C₈H₇NO₂S 181.21 1.8 Very Low

*Predicted LogP values based on structural analogs .

Pharmacological Activity

Key Observations :

  • The methyl substitution in the furopyrrole series enhances DAAO inhibitory potency and pharmacokinetic stability compared to the non-methylated parent compound .
  • Replacing furan with thiophene (thieno analog) slightly reduces DAAO inhibition but introduces antimicrobial properties due to sulfur’s electronegativity and lipophilicity .
  • Brominated thieno derivatives (e.g., 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) exhibit enhanced antimicrobial activity, suggesting halogenation improves target binding .

Biological Activity

4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a furan and pyrrole ring system with a carboxylic acid group, which contributes to its reactivity and biological interactions. The molecular formula is C8H7NO3C_8H_7NO_3 with a molecular weight of 165.15 g/mol. Its structure allows for various interactions with biological molecules, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biomolecules, while the furan and pyrrole rings can participate in π-π interactions. These interactions are crucial for modulating enzyme activity and receptor binding, which are essential for its therapeutic effects.

Antibacterial Activity

Research has demonstrated that derivatives of furo[3,2-b]pyrrole compounds exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various derivatives against Escherichia coli and Micrococcus luteus, revealing that certain compounds showed promising minimum inhibitory concentration (MIC) values indicating effective antibacterial action:

CompoundMIC (mM)Bacterial Strain
This compound20.48Micrococcus luteus
5a>20.48Micrococcus luteus
5b18.9E. coli
6a15.1E. coli

The presence of functional groups capable of forming hydrogen bonds enhances the antibacterial efficacy of these compounds by facilitating interaction with bacterial membranes and enzymes involved in cell wall synthesis .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. Its structural similarity to other known anticancer agents allows it to potentially inhibit cancer cell proliferation through various pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in tumor progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

Further investigations are required to elucidate specific mechanisms and confirm these anticancer effects.

Case Studies

  • Antibacterial Activity Study : In a study conducted by Zemanova et al., various furo[3,2-b]pyrrole derivatives were synthesized and tested for their antibacterial effects. The results indicated that compounds with bulky substituents exhibited enhanced membrane permeability, contributing to their effectiveness against bacterial strains .
  • Anticancer Screening : A recent investigation into the anticancer potential of similar furo[3,2-b]pyrrole compounds revealed significant growth inhibition in human cancer cell lines such as HeLa and HCT116. The study highlighted the need for further optimization of these compounds to enhance their selectivity and potency against cancer cells .

Q & A

Q. What are the common synthetic routes for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of furan and pyrrole precursors. For example, methyl-substituted analogs are synthesized via acid-catalyzed cyclization (e.g., H₂SO₄ or p-toluenesulfonic acid) in solvents like toluene or dichloromethane at elevated temperatures (80–120°C) . Optimization strategies include:

  • Catalyst screening : Strong acids improve cyclization efficiency but may require neutralization steps.
  • Solvent selection : Polar aprotic solvents enhance reaction rates, while toluene reduces side reactions.
  • Temperature control : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition.
    Yield improvements (up to 75%) are achievable by isolating intermediates and using inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–170 ppm) .
  • IR spectroscopy : Confirms carboxylic acid (2500–3500 cm⁻¹ broad stretch) and furan/pyrrole ring vibrations (1600–1450 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (m/z 165.15 for [M+H]⁺) and fragmentation patterns validate the structure .

Q. How do structural analogs differ in solubility and reactivity?

Analog Substituents Solubility (PBS) Reactivity
4-Methyl derivative (target)Methyl at C4Low (logP ~1.8)Acid-catalyzed esterification
2-Bromo derivativeBromo at C2Moderate (logP ~2.1)Nucleophilic substitution
Thieno[3,2-b]pyrrole analogS instead of OHigh (logP ~1.2)Enhanced π-stacking in binding
Carboxylic acid derivatives exhibit pH-dependent solubility, while halogenated analogs show higher reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions influence biological activity?

Substituents significantly alter bioactivity:

  • Methyl groups : Improve metabolic stability but reduce antimicrobial potency (e.g., IC₅₀ >50 μM vs. 12 μM for unsubstituted analogs) .
  • Halogens (Br/Cl) : Enhance electrophilicity, enabling covalent binding to enzyme active sites (e.g., D-amino acid oxidase inhibition at 10 μM) .
  • Formyl groups : Increase reactivity in Schiff base formation, useful for prodrug design .
    Methodological tip: Use comparative SAR tables (as above) and docking simulations to prioritize substituents .

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

Contradictions often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) or serum content alters compound stability.
  • Cell line variability : HeLa vs. MCF-7 cells may express differing target enzyme levels.
  • Purity : HPLC-MS validation (≥95% purity) is critical; impurities >5% can skew results .
    Recommendation: Replicate assays under standardized conditions (e.g., CLSI guidelines) and validate with orthogonal methods (e.g., SPR binding assays).

Q. What computational methods predict interactions with enzymes like D-amino acid oxidase?

  • Molecular docking (AutoDock Vina) : Models binding poses using crystal structures (PDB: 3E6A). Focus on hydrogen bonding with Arg283 and hydrophobic interactions with Phe288 .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
  • QM/MM calculations : Evaluate electronic effects of substituents on binding affinity .

Q. How to design a stability study under physiological conditions?

  • Buffer systems : Test PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomal assays.
  • Temperature : Incubate at 37°C and monitor degradation via HPLC at 0, 6, 24, 48 h .
  • Light sensitivity : Use amber vials to prevent photodegradation of the furan ring .

Q. What strategies enable regioselective functionalization at specific positions?

  • C4 methylation : Use MeI/K₂CO₃ in DMF at 50°C .
  • C2 bromination : Employ NBS in CCl₄ under radical initiation (AIBN, 70°C) .
  • Carboxylic acid protection : Convert to methyl ester (CH₂N₂) for selective reactions at other sites .

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